molecular formula C12H15N3O5 B1383245 4-(3-Azidopropoxy)-3,5-dimethoxybenzoic acid CAS No. 2096986-74-0

4-(3-Azidopropoxy)-3,5-dimethoxybenzoic acid

Cat. No. B1383245
CAS RN: 2096986-74-0
M. Wt: 281.26 g/mol
InChI Key: GYFTXSUDEUVHRE-UHFFFAOYSA-N
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Description

4-(3-Azidopropoxy)-3,5-dimethoxybenzoic acid (APBA) is a chemical compound that has been extensively studied for its potential applications in various fields of research and industry. It is structurally similar to 4-(3-azidopropoxy)benzamide, which contains a total of 28 bonds, including 16 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aromatic), 1 positively charged N, and 1 ether (aromatic) .


Synthesis Analysis

The synthesis of azido compounds like APBA often involves click chemistry, specifically the Copper (I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC). This method is remarkable for its high yields, short reaction times, and the ability to occur under mild conditions . Other studies have reported the synthesis of similar azido compounds using different methods .


Molecular Structure Analysis

The molecular structure of APBA is similar to that of 4-(3-azidopropoxy)benzamide. The latter molecule contains a total of 28 bonds, including 16 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aromatic), 1 positively charged N, and 1 ether (aromatic) .


Chemical Reactions Analysis

Azido compounds like APBA can participate in a variety of chemical reactions. One of the most common is the Copper (I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC), a type of click chemistry. This reaction is often used for the generation of complex organic molecules . Other reactions involving azido compounds have also been reported .

Scientific Research Applications

Fluorescence and Mass Spectrometric Detection

This compound serves as a fluorescent reporter molecule for bioactive metabolites and selective labeling of proteins and other biomacromolecules. It’s particularly useful in activity-based protein profiling (ABPP) and functional metabolic profiling due to its stability and universal detection capabilities .

Synthesis of Propargyl and Allenyl Alcohols

In organic synthesis, 4-(3-Azidopropoxy)-3,5-dimethoxybenzoic acid is used for the synthesis of propargyl and allenyl alcohols through Cu-catalyzed, Mn-mediated propargylation and allenylation of aldehydes. These alcohols are valuable building blocks in organic chemistry and serve as active structural moieties in bioactive molecules, pharmaceutical agents, and natural products .

Future Directions

Azido compounds like APBA have potential applications in various fields of research and industry. They are particularly useful in click chemistry, a powerful tool for generating complex organic molecules . Future research may focus on exploring new synthesis techniques and applications for these compounds .

Mechanism of Action

Target of Action

The primary target of 4-(3-Azidopropoxy)-3,5-dimethoxybenzoic acid is related to the terminal fragment of polysaccharides of mycobacteria . The compound is used as a glycoside with a hexaarabinofuranoside or tetraarabinofuranoside, which are related to lipoarabinomannan (LAM) and arabinogalactan of mycobacteria . These polysaccharides play a crucial role in the survival and pathogenesis of mycobacteria .

Mode of Action

The compound, as a part of a glycoside, interacts with its targets through the formation of glycosidic linkages . The 4-(3-Azidopropoxy)phenyl aglycone part of the compound belongs to the class of Janus aglycones, which can serve as both a temporary protective group for the anomeric position of the carbohydrate and a (pre)spacer for the synthesis of neoglycoconjugates .

Biochemical Pathways

The compound affects the biochemical pathways related to the synthesis and function of LAM and arabinogalactan in mycobacteria . These polysaccharides are essential components of the mycobacterial cell wall and play a significant role in the organism’s immune evasion strategies .

Pharmacokinetics

The azide group in the compound can be reacted with a terminal alkyne or cyclooctyne derivative via the 1,3 dipolar cycloaddition click chemistry reaction , which could potentially influence its absorption, distribution, metabolism, and excretion.

Result of Action

The result of the compound’s action is the formation of neoglycoconjugates . These neoglycoconjugates can be used for the development of new tuberculosis diagnostic assays .

Action Environment

The action of 4-(3-Azidopropoxy)-3,5-dimethoxybenzoic acid can be influenced by various environmental factors. For instance, the azo functionality of the compound can be reduced by treatment with sodium dithionite (sodium hydrosulfite), leading to the cleavage of the N-N bond to yield two primary amines . This suggests that the compound’s action, efficacy, and stability could be affected by the presence of reducing agents in the environment.

properties

IUPAC Name

4-(3-azidopropoxy)-3,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O5/c1-18-9-6-8(12(16)17)7-10(19-2)11(9)20-5-3-4-14-15-13/h6-7H,3-5H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFTXSUDEUVHRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCCCN=[N+]=[N-])OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201245162
Record name Benzoic acid, 4-(3-azidopropoxy)-3,5-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201245162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Azidopropoxy)-3,5-dimethoxybenzoic acid

CAS RN

2096986-74-0
Record name Benzoic acid, 4-(3-azidopropoxy)-3,5-dimethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096986-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-(3-azidopropoxy)-3,5-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201245162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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